N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both nitro and amino functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include butylamine, ethylamine, nitrobenzaldehyde, and acetohydrazide. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
Scientific Research Applications
N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro and amino groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide
- N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H31N5O3 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(E)-[2-[butyl(ethyl)amino]-5-nitrophenyl]methylideneamino]-2-(2,4-dimethylanilino)acetamide |
InChI |
InChI=1S/C23H31N5O3/c1-5-7-12-27(6-2)22-11-9-20(28(30)31)14-19(22)15-25-26-23(29)16-24-21-10-8-17(3)13-18(21)4/h8-11,13-15,24H,5-7,12,16H2,1-4H3,(H,26,29)/b25-15+ |
InChI Key |
HEQGXFDWQSLRTL-MFKUBSTISA-N |
Isomeric SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=C(C=C(C=C2)C)C |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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